3',5'-diacetyl-O^2^,2-cyclouridine
Overview
Description
3’,5’-diacetyl-O2,2-cyclouridine is a synthetic nucleoside derivative characterized by the presence of an additional covalent bond that connects the sugar ring and the heterocyclic base. This compound is known for its rigid structure and fixed conformation, which significantly influences its physicochemical and biochemical properties .
Preparation Methods
The synthesis of 3’,5’-diacetyl-O2,2-cyclouridine typically involves the acetylation of O2,2-cyclouridine. One common method includes treating 3’-O-acetyl-5’-O-tosyl-2’-deoxy-2’-fluorouridine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in boiling acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’,5’-diacetyl-O2,2-cyclouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the removal of acetyl groups, forming the parent cyclouridine compound.
Scientific Research Applications
3’,5’-diacetyl-O2,2-cyclouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,5’-diacetyl-O2,2-cyclouridine involves its interaction with specific molecular targets, such as uridine phosphorylase. This interaction can enhance the effect of anticancer drugs by inhibiting the enzyme’s activity . The compound’s rigid structure allows it to fit precisely into the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
3’,5’-diacetyl-O2,2-cyclouridine is unique due to its additional covalent bond, which imparts a rigid structure and fixed conformation. Similar compounds include:
- O2,2’-cyclouridine : Lacks the acetyl groups but shares the cyclouridine core structure .
- 2,2’-Anhydro-1-(2’-deoxy-3’,5’-di-O-acety-β-D-arabinofuranosyl)uracil : Another nucleoside derivative with similar structural features .
These compounds are often used in similar applications but differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
[(2R,4R,5R,6S)-5-acetyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c1-6(16)19-5-8-10(20-7(2)17)11-12(21-8)15-4-3-9(18)14-13(15)22-11/h3-4,8,10-12H,5H2,1-2H3/t8-,10-,11+,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUJTCUYAOPZNY-KXGXSXBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(O1)N3C=CC(=O)N=C3O2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H](O1)N3C=CC(=O)N=C3O2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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